(4-AMINO-3-FLUOROPHENYL)DIMETHYLPHOSPHINE OXIDE
Overview
Description
(4-AMINO-3-FLUOROPHENYL)DIMETHYLPHOSPHINE OXIDE is a chemical compound with the molecular formula C8H11FNOP and a molecular weight of 187.15 g/mol It is characterized by the presence of an amino group, a fluorine atom, and a dimethylphosphine oxide group attached to a benzene ring
Preparation Methods
The synthesis of (4-AMINO-3-FLUOROPHENYL)DIMETHYLPHOSPHINE OXIDE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-nitro-3-fluoroaniline and dimethylphosphine oxide.
Reduction: The nitro group in 4-nitro-3-fluoroaniline is reduced to an amino group using a reducing agent like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Phosphorylation: The resulting 4-amino-3-fluoroaniline is then reacted with dimethylphosphine oxide under controlled conditions to form this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
(4-AMINO-3-FLUOROPHENYL)DIMETHYLPHOSPHINE OXIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphine oxide group back to a phosphine group.
Substitution: The amino and fluorine groups on the benzene ring can participate in substitution reactions with various electrophiles and nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
(4-AMINO-3-FLUOROPHENYL)DIMETHYLPHOSPHINE OXIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein-ligand binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of (4-AMINO-3-FLUOROPHENYL)DIMETHYLPHOSPHINE OXIDE involves its interaction with molecular targets such as enzymes and receptors. The amino and fluorine groups on the benzene ring can form hydrogen bonds and electrostatic interactions with active sites of enzymes, influencing their activity. The dimethylphosphine oxide group can participate in coordination with metal ions, affecting catalytic processes .
Comparison with Similar Compounds
(4-AMINO-3-FLUOROPHENYL)DIMETHYLPHOSPHINE OXIDE can be compared with similar compounds such as:
(4-AMINO-3-CHLOROPHENYL)DIMETHYLPHOSPHINE OXIDE: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and applications.
(4-AMINO-3-BROMOPHENYL)DIMETHYLPHOSPHINE OXIDE:
(4-AMINO-3-METHYLPHENYL)DIMETHYLPHOSPHINE OXIDE: The presence of a methyl group instead of fluorine alters its reactivity and interactions with other molecules.
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct electronic properties and influences its behavior in chemical reactions and biological systems.
Properties
IUPAC Name |
4-dimethylphosphoryl-2-fluoroaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FNOP/c1-12(2,11)6-3-4-8(10)7(9)5-6/h3-5H,10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMFKTMOONLXRC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=CC(=C(C=C1)N)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FNOP | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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